molecular formula C4H3Br3 B14631345 1,1,2-Tribromobuta-1,3-diene CAS No. 53978-01-1

1,1,2-Tribromobuta-1,3-diene

Cat. No.: B14631345
CAS No.: 53978-01-1
M. Wt: 290.78 g/mol
InChI Key: GXEMLBCHNNMOGV-UHFFFAOYSA-N
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Description

1,1,2-Tribromobuta-1,3-diene is a halogenated diene compound characterized by the presence of three bromine atoms attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Tribromobuta-1,3-diene typically involves the bromination of butadiene. One common method is the addition of bromine (Br₂) to butadiene under controlled conditions to achieve selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to control the regioselectivity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Tribromobuta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br₂): Used for the initial bromination of butadiene.

    Hydrogen Halides (HX): For electrophilic addition reactions.

    Nucleophiles (OH⁻, NH₂): For substitution reactions.

Major Products Formed

Scientific Research Applications

1,1,2-Tribromobuta-1,3-diene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,2-Tribromobuta-1,3-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition reactions. The stability of these carbocations influences the regioselectivity and product distribution of the reactions . The compound’s reactivity is also affected by the presence of bromine atoms, which can stabilize or destabilize intermediates through inductive and resonance effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2-Tribromobuta-1,3-diene is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other halogenated dienes. The presence of three bromine atoms in specific positions allows for selective reactions and the formation of unique products that are not easily accessible with other compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties, diverse reactivity, and applications make it an important subject of study for chemists and researchers.

Properties

CAS No.

53978-01-1

Molecular Formula

C4H3Br3

Molecular Weight

290.78 g/mol

IUPAC Name

1,1,2-tribromobuta-1,3-diene

InChI

InChI=1S/C4H3Br3/c1-2-3(5)4(6)7/h2H,1H2

InChI Key

GXEMLBCHNNMOGV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C(Br)Br)Br

Origin of Product

United States

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